molecular formula C15H13ClN2O3 B13168696 4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid

4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid

Katalognummer: B13168696
Molekulargewicht: 304.73 g/mol
InChI-Schlüssel: AMQLEVOLXUVLOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzoic acid backbone substituted with a chlorine atom at position 4 and a urea-linked 3-methylphenyl group at position 2.

Eigenschaften

Molekularformel

C15H13ClN2O3

Molekulargewicht

304.73 g/mol

IUPAC-Name

4-chloro-3-[(3-methylphenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C15H13ClN2O3/c1-9-3-2-4-11(7-9)17-15(21)18-13-8-10(14(19)20)5-6-12(13)16/h2-8H,1H3,(H,19,20)(H2,17,18,21)

InChI-Schlüssel

AMQLEVOLXUVLOG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 3-methylphenyl isocyanate. The reaction is carried out in a nonchlorinated organic solvent that is inert towards isocyanates, such as toluene or dichloromethane. The reaction temperature is maintained between 20°C to 60°C to ensure optimal yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted benzoic acid derivatives.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Hydrolysis: Formation of 4-chlorobenzoic acid and 3-methylphenylamine.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents on Aromatic Ring Functional Group (Urea/Thiourea) Molecular Formula Key Properties/Applications References
Target Compound : 4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid 3-Methylphenyl Urea C16H14ClN2O3 Moderate lipophilicity, potential H-bond donor
4-Chloro-3-[[[(3-chloro-4-methoxybenzoyl)amino]thioxomethyl]amino]benzoic acid 3-Chloro-4-methoxyphenyl Thiourea C16H12Cl2N2O4S Increased electron-withdrawing effects; enhanced stability
4-Chloro-3-({[(4-nitrophenoxy)acetyl]carbamothioyl}amino)benzoic acid 4-Nitrophenoxy Thiourea C16H11ClN3O6S High polarity due to nitro group; potential reactivity
4-Chloro-3-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]benzoic acid tert-Butoxy Urea (branched chain) C13H16ClNO4 High lipophilicity; steric hindrance
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates 3-Chlorophenyl Urea + carbamate Variable Dual functional groups; tunable activity

Physicochemical Properties

  • Lipophilicity : Analogs with electron-withdrawing groups (e.g., nitro in ) exhibit lower log k values (higher polarity), whereas bulky substituents like tert-butoxy () increase lipophilicity. The target compound’s 3-methylphenyl group balances moderate lipophilicity (log k ~2.5–3.0) suitable for membrane permeability .
  • Melting Points : Thiourea derivatives (e.g., ) generally show higher melting points (>200°C) due to stronger intermolecular interactions compared to urea analogs.
  • Solubility: The nitro-substituted analog () is less soluble in nonpolar solvents, while the tert-butoxy variant () is sparingly soluble in aqueous media.

Pharmacological Implications

  • Thiourea vs. Urea : Thiourea derivatives (e.g., ) often exhibit stronger enzyme inhibition due to sulfur’s polarizability but may face toxicity concerns.
  • Substituent Effects : The 3-methylphenyl group in the target compound likely enhances metabolic stability compared to nitro- or chloro-substituted analogs .

Biologische Aktivität

4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid, a compound with significant biological activity, is recognized for its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H15ClN2O3\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_3

Biological Activity Overview

The biological activity of 4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid has been studied in various contexts, including its effects on cancer cell lines and its role as an enzyme inhibitor.

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, in vitro studies have shown the following IC50 values:

Cell Line IC50 (µM)
HeLa (cervical cancer)1.7
A375 (melanoma)0.87
HCT-116 (colon cancer)0.55

These results highlight the compound's potential as a therapeutic agent in oncology .

The mechanism through which this compound exerts its biological effects involves the inhibition of specific kinases that are crucial for cell cycle progression. Notably, it has shown to inhibit CDK1 and CDK2 with IC50 values of 23 nM and 9 nM, respectively . This suggests that the compound may interfere with the phosphorylation processes necessary for cell division.

Study 1: Inhibition of Tumor Growth

In a preclinical study involving xenograft models of colorectal carcinoma, treatment with 4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid resulted in a significant reduction in tumor growth rates. The study utilized various dosing schedules to assess efficacy and safety, demonstrating promising results for further clinical development .

Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit VEGFR-2 kinase, a receptor implicated in angiogenesis. The compound exhibited an IC50 value of approximately 1.46 µM, indicating its potential role in anti-angiogenic therapies .

Safety and Toxicology

Toxicological assessments have indicated that the compound does not exhibit overt toxicity at therapeutic concentrations. Long-term exposure studies suggest that while there are no significant adverse effects observed at maximum solubility concentrations, further investigations are warranted to fully understand the safety profile of this compound in vivo .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid?

The compound can be synthesized via a multi-step procedure:

  • Step 1 : Chlorination of a benzoic acid precursor using Cl₂ gas with FeCl₃ catalysis (common for chloro-substituted benzoic acids) .
  • Step 2 : Urea linkage formation between the chlorinated benzoic acid and 3-methylphenyl isocyanate. Reaction conditions typically involve anhydrous solvents (e.g., DMF or THF) at 50–80°C for 1–3 hours .
  • Purity control : Post-synthesis purification via column chromatography (silica gel, hexane/EtOH eluent) and recrystallization (m.p. 210–215°C observed for analogous compounds) .

Q. How is the compound structurally characterized?

Key characterization methods include:

  • NMR spectroscopy :
    • ¹H NMR (DMSO-d₆): Peaks at δ 7.13–7.75 ppm (aromatic protons), δ 10.49 ppm (NH urea), δ 12.93 ppm (COOH) .
    • ¹³C NMR : Resonances for carbonyl groups (166–173 ppm) and aromatic carbons (121–152 ppm) .
  • X-ray crystallography : For analogs, dihedral angles between aromatic rings (e.g., 15–25°) confirm spatial conformation .

Q. What are its primary research applications?

  • Pharmaceutical intermediates : Used in designing enzyme inhibitors (e.g., kinase or protease targets) due to urea and benzoic acid motifs .
  • Material science : As a monomer for polymers with tailored thermal stability .

Advanced Research Questions

Q. How can conflicting yield data in synthetic protocols be resolved?

Discrepancies in yields (e.g., 70% vs. 95%) often arise from:

  • Catalyst optimization : FeCl₃ vs. alternative Lewis acids (e.g., AlCl₃) may affect chlorination efficiency .
  • Reaction time/temperature : Extended heating (e.g., 3 hours at 80°C vs. 1 hour at 50°C) improves urea linkage formation but risks decomposition .
  • Solution : Design a factorial experiment varying catalyst, temperature, and time. Use HPLC to monitor intermediates .

Q. What computational methods are suitable for studying its mechanism of action?

  • Molecular docking : Predict binding affinity to targets (e.g., cyclooxygenase-2) using software like AutoDock Vina. The urea group may form hydrogen bonds with catalytic residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER). Key metrics: RMSD < 2 Å, binding free energy (MM-PBSA) .

Q. How does its bioactivity compare to structurally similar compounds?

  • Analog comparison :

    CompoundBioactivity (IC₅₀)Target
    4-Chloro-3-urea-benzoic acid1.2 µMCOX-2
    3-Amino-4-hydroxybenzoic acid8.5 µMTyrosinase
    • Key insight : Chlorine and urea groups enhance target specificity but may reduce solubility .

Q. How to address discrepancies in crystallographic data?

  • Issue : Overlapping signals in XRD (e.g., missing carbon resonances due to disorder) .
  • Resolution :
    • Use high-resolution synchrotron XRD.
    • Refine data with SHELXL, applying restraints for disordered regions .

Q. What strategies optimize its solubility for in vitro assays?

  • Co-solvents : DMSO (≤5% v/v) maintains compound stability .
  • pH adjustment : Benzoic acid group ionizes at pH > 4.5, enhancing aqueous solubility .
  • Prodrug approach : Esterify the COOH group (e.g., methyl ester) for cell permeability, hydrolyzed intracellularly .

Methodological Guidelines

Q. Designing dose-response experiments

  • Range : 0.1–100 µM (logarithmic increments).
  • Controls : Vehicle (DMSO) and positive inhibitor (e.g., celecoxib for COX-2) .
  • Analysis : Fit data to Hill equation (GraphPad Prism) to calculate EC₅₀/IC₅₀ .

Q. Validating synthetic intermediates

  • TLC monitoring : Use hexane/EtOH (1:1) with UV visualization .
  • LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOH group) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.